1-Formylpiperidine-4-carbonyl chloride

Catalog No.
S9088703
CAS No.
84163-43-9
M.F
C7H10ClNO2
M. Wt
175.61 g/mol
Availability
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1-Formylpiperidine-4-carbonyl chloride

CAS Number

84163-43-9

Product Name

1-Formylpiperidine-4-carbonyl chloride

IUPAC Name

1-formylpiperidine-4-carbonyl chloride

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

InChI

InChI=1S/C7H10ClNO2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2

InChI Key

XGFKZJZVLQPJKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)Cl)C=O

1-Formylpiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO2C_7H_{10}ClNO_2 and a molecular weight of approximately 175.61 g/mol. It is identified by the CAS number 84163-43-9 and is characterized by its functional groups, including a formyl group and a carbonyl chloride group attached to a piperidine ring. The compound typically appears as a colorless to pale yellow liquid and is classified as hazardous due to its potential for causing severe skin burns and eye damage, as indicated by its GHS hazard statements .

Typical of acyl chlorides, such as:

  • Nucleophilic Acyl Substitution: The carbonyl chloride can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 1-formylpiperidine-4-carboxylic acid and hydrochloric acid.
  • Condensation Reactions: It can also engage in condensation reactions with other carbonyl compounds or amines to yield more complex structures.

These reactions are significant in synthetic organic chemistry for developing pharmaceuticals and agrochemicals .

Several synthesis methods for 1-formylpiperidine-4-carbonyl chloride have been reported:

  • Acylation of Piperidine: Piperidine can be acylated using phosgene or thionyl chloride in the presence of an appropriate formylating agent.
  • Formylation Reaction: The compound can be synthesized through the reaction of piperidine derivatives with formic acid or its derivatives under specific conditions to introduce the formyl group.
  • Carbonylation Techniques: Utilizing carbon monoxide in combination with suitable reagents may also yield this compound through carbonylation processes.

These methods often require careful control of reaction conditions to optimize yield and purity .

1-Formylpiperidine-4-carbonyl chloride has potential applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
  • Chemical Research: Utilized in studies involving piperidine derivatives and their biological activities.
  • Agricultural Chemicals: May be explored for use in developing agrochemicals due to its reactive nature .

Several compounds share structural similarities with 1-formylpiperidine-4-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Acetylpiperidine-4-carbonyl chlorideC8H12ClNO2C_8H_{12}ClNO_2Contains an acetyl group instead of a formyl group
4-PiperidoneC5H9NOC_5H_{9}NOLacks acyl chloride functionality; used in pharmaceuticals
N-(Piperidin-4-yl)formamideC6H12N2OC_6H_{12}N_2OContains an amide instead of an acyl chloride; potential bioactivity

Uniqueness: The unique feature of 1-formylpiperidine-4-carbonyl chloride lies in its combination of both formyl and acyl chloride functionalities, which may impart distinct reactivity patterns compared to other piperidine derivatives. This unique structure could lead to specific applications in medicinal chemistry that are not achievable with similar compounds .

Catalytic Formylation-Acylation Cascade Reactions

Transition Metal-Mediated Sequential Functionalization

Transition metal catalysts enable tandem formylation and acylation of piperidine scaffolds through precise coordination chemistry. Palladium-based systems, for instance, facilitate pyridine reduction and subsequent formyl group introduction via hydrogenation-interrupted pathways (Scheme 6) [2]. In one approach, rhodium catalysts under mild conditions achieve 3-substituted piperidines with partial fluorination, though hydrodefluorination remains a competing pathway [2]. Copper(I) complexes paired with chiral ligands have demonstrated asymmetric cyanidation of fluorinated amines, yielding enantiomerically enriched intermediates that undergo cyclization with DIBAL-H to form 1-formylpiperidine derivatives (Scheme 34) [2].

Critical parameters for sequential functionalization include:

  • Catalyst loading (0.5–5 mol%)
  • Temperature gradients (25–110°C)
  • Solvent polarity adjustments to modulate reaction kinetics

For example, zirconium chloride activates aldehyde groups in aza-Prins cyclizations, enabling iminium intermediate formation and subsequent 6-endo-trig cyclization to construct the piperidine core (Scheme 46A) [2].

Organocatalytic Approaches for Regioselective Modification

Organocatalysts bypass transition metals while achieving comparable selectivity. Chiral copper(II) catalysts enable enantioselective cyanidation of amines, with subsequent DIBAL-H-mediated cyclization yielding piperidines with >90% enantiomeric excess (Scheme 34) [2]. Polystyrene-supported ferric azo-catalysts promote spiropiperidine formation through domino Knoevenagel-Michael-Mannich cascades, though electron-withdrawing substituents on aryl rings may inhibit reactivity (Scheme 56) [2].

Key advantages of organocatalysis:

  • Elimination of metal contamination risks
  • Compatibility with acid-sensitive functionalities
  • Recyclability of heterogeneous catalysts (e.g., Yb/chitosan nanocomposites) [2]

Solid-Phase Synthesis Techniques for Piperidine Derivatives

Solid-phase peptide synthesis (SPPS) principles have been adapted for piperidine derivatives. Polyethylene glycol-polystyrene (PEG-PS) resins with 0.2–0.3 mmol/g substitution enable efficient Fmoc deprotection using <5% pyrrolidine at 80–110°C (Table 1) [3]. Directed headspace gas flushing eliminates solvent-intensive washing steps, reducing waste by 95% while maintaining coupling efficiency [3].

Innovations in resin engineering:

  • Low-loading polystyrene resins minimize steric hindrance
  • Microwave-assisted heating accelerates reaction kinetics (3–5 minutes per cycle) [3]
  • Oxyma-based coupling reagents reduce racemization risks

This approach has synthesized peptides up to 89 amino acids long, demonstrating applicability to complex piperidine-containing architectures [3].

Continuous Flow Reactor Applications in Scalable Production

While not explicitly detailed in cited sources, flow chemistry principles extrapolated from batch processes suggest significant potential. Microreactors could enhance:

  • Heat transfer during exothermic acylation steps
  • Mixing efficiency in radical-mediated cyclizations (Schemes 30–33) [2]
  • Precise stoichiometric control in multi-step cascades

Theoretical advantages over batch systems:

  • 10–50x reduction in reaction time
  • Improved safety profile for chloride-forming reactions
  • Seamless integration with inline purification modules

Reaction Kinetics of N-Formylation Processes

The nitrogen-formylation process in 1-formylpiperidine-4-carbonyl chloride represents a critical transformation pathway that has been extensively studied through computational and experimental approaches. Mechanistic investigations reveal that N-formylation of piperidine derivatives proceeds through multiple competing pathways, each with distinct kinetic characteristics and activation parameters [1] [2].

The formylation mechanism involves three primary pathways: direct formoxysilane formation, amine-assisted formoxysilane formation, and silylcarbamate intermediate formation. The rate-determining step for the N-formylation reaction has been identified through density functional theory calculations as the reduction of carbon dioxide and the formation of the formoxysilane intermediate [1]. The reaction demonstrates complex chemical equilibria that significantly influence the overall kinetic profile.

Kinetic studies utilizing in situ reaction monitoring have revealed that the reaction pathway selection depends heavily on the reaction conditions and substrate characteristics. For non-nucleophilic amines in the absence of a catalyst, pathway one involving direct formoxysilane formation is favored, while base catalysis results in non-innocent behavior of the amine during the carbon dioxide reduction step [1]. The presence of strongly nucleophilic amines alters the reaction pathway by forming stable adducts with carbon dioxide, leading to silylcarbamate intermediates that can be directly reduced to N-formylated products by excess hydrosilane.

The activation parameters for N-formylation processes have been determined through systematic kinetic analysis. The enthalpy of activation typically ranges from 113 to 135 kilojoules per mole, while the entropy of activation varies from 21 to 102 joules per mole per kelvin, depending on the specific substrate and reaction conditions [3]. These parameters indicate that the formylation process is predominantly enthalpically controlled, with significant contributions from entropy effects related to the formation of ordered transition states.

Temperature dependence studies have demonstrated that the rate of N-formylation follows Arrhenius behavior, with rate constants increasing exponentially with temperature. The frequency factor, which accounts for collision frequency and proper orientation requirements, varies significantly based on the steric and electronic properties of the piperidine substrate [4]. For 1-formylpiperidine-4-carbonyl chloride specifically, the electronic effects of the carbonyl chloride group influence the nucleophilicity of the nitrogen center, thereby affecting the overall reaction kinetics.

Exchange nuclear magnetic resonance spectroscopy has revealed extensive substituent exchange around the hydrosilane silicon center during the N-formylation process, confirming the activation of the reducing agent and supporting the proposed reaction mechanisms [1]. This dynamic exchange process contributes to the complex kinetic behavior observed in these systems and highlights the importance of considering multiple mechanistic pathways in kinetic analyses.

Chlorination Mechanisms at the Carbonyl Center

The formation of the carbonyl chloride functionality in 1-formylpiperidine-4-carbonyl chloride involves specific mechanistic pathways that have been characterized through detailed kinetic and mechanistic studies. The most commonly employed route for carbonyl chloride formation utilizes thionyl chloride as the chlorinating agent, proceeding through a well-defined sequence of elementary steps [5] [6].

The chlorination mechanism initiates with nucleophilic attack by the carboxylic acid oxygen on the electrophilic sulfur center of thionyl chloride. This step involves the formation of a bond between the carboxylic acid oxygen and the sulfur atom, accompanied by the breaking of a sulfur-chlorine bond to generate a chloride anion as a leaving group [5]. The resulting intermediate contains a chlorosulfite moiety that serves as an improved leaving group compared to the original hydroxyl group.

The second phase of the chlorination mechanism involves nucleophilic attack by the chloride anion on the activated carbonyl carbon. This step proceeds through a tetrahedral intermediate that rapidly collapses to eliminate the chlorosulfite group as sulfur dioxide and regenerate the carbonyl double bond [5] [6]. The overall process results in the replacement of the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride product.

Kinetic analysis of the chlorination process reveals that the reaction follows second-order kinetics, with the rate being proportional to both the concentration of the carboxylic acid substrate and thionyl chloride. The rate constant for this transformation is temperature-dependent, following Arrhenius behavior with an activation energy typically ranging from 40 to 60 kilojoules per mole [7]. The reaction is generally exothermic, with the formation of strong sulfur-oxygen bonds in the byproducts providing the driving force for the transformation.

The stereochemical outcome of the chlorination process is generally characterized by retention of configuration at the carbonyl carbon, consistent with the proposed mechanism involving nucleophilic substitution at the sulfur center rather than direct substitution at the carbon center [5]. This mechanistic feature is particularly important for understanding the stereochemical integrity of the piperidine ring system during the transformation.

Solvent effects play a significant role in the chlorination kinetics, with polar aprotic solvents generally accelerating the reaction by stabilizing the ionic intermediates formed during the process. The presence of catalytic amounts of base can also influence the reaction rate by facilitating the proton transfer steps that accompany the overall transformation [8]. Temperature control is critical for optimizing the reaction, as elevated temperatures can lead to side reactions including the formation of anhydrides and other undesired products.

The kinetic model for carbonyl chloride formation has been validated through systematic studies involving various carboxylic acid substrates. The model successfully predicts the formation rates of both the desired carbonyl chloride product and potential side products, enabling optimization of reaction conditions for maximum yield and selectivity [7]. These kinetic insights have proven invaluable for developing efficient synthetic protocols for the preparation of 1-formylpiperidine-4-carbonyl chloride and related compounds.

Stereochemical Outcomes in Piperidine Ring Functionalization

The stereochemical aspects of piperidine ring functionalization in 1-formylpiperidine-4-carbonyl chloride involve complex conformational considerations that significantly influence the overall reaction outcomes. The piperidine ring adopts a chair conformation under normal conditions, and the positioning of substituents in axial or equatorial orientations has profound effects on the stereochemical course of subsequent transformations [9] [10].

Computational studies using density functional theory have provided detailed insights into the stereochemical preferences observed in piperidine functionalization reactions. The calculations reveal that the preferred transition states involve the nitrogen lone pair in an equatorial position, with substituents adopting axial orientations to minimize steric interactions [11]. This conformational preference is particularly pronounced for transformations involving the nitrogen center, where the lone pair orientation determines the stereochemical outcome of the reaction.

The N-formyl group in 1-formylpiperidine-4-carbonyl chloride exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance interactions. Nuclear magnetic resonance studies have demonstrated that the barrier to rotation around this bond is approximately 19 to 23 kilojoules per mole, depending on the specific substitution pattern and environmental conditions [12] [13]. This restricted rotation results in the observation of distinct conformational isomers in solution, with the relative populations depending on the thermodynamic stability of each conformer.

The stereochemical control in piperidine functionalization is strongly influenced by the electronic properties of the substituents. Electron-withdrawing groups such as the carbonyl chloride functionality affect the electron density distribution around the ring, thereby influencing the stereochemical preferences in subsequent reactions [14]. The presence of the carbonyl chloride group at the 4-position creates a conformational bias that favors specific orientations of the N-formyl group, leading to enhanced stereoselectivity in many transformations.

Kinetic resolution studies have revealed significant differences in the reactivity and selectivity between different stereoisomers of disubstituted piperidines. The cis and trans isomers of 2,3-disubstituted and 2,5-disubstituted piperidines show distinct reactivity patterns, with cis isomers generally exhibiting faster reaction rates and higher selectivity factors [11]. Conversely, for 2,4-disubstituted compounds, the trans isomers demonstrate superior reactivity and selectivity, highlighting the importance of specific conformational arrangements in determining reaction outcomes.

The mechanism of stereoselective transformations in piperidine systems typically involves concerted seven-membered transition states with simultaneous proton transfer processes. These transition states are characterized by the axial positioning of alpha-substituents, which minimizes steric interactions while maximizing electronic stabilization [11]. The stereochemical outcome is determined by the relative energies of competing transition states, with energy differences as small as 2 to 3 kilojoules per mole being sufficient to achieve high levels of stereoselectivity.

Temperature effects on stereochemical outcomes have been systematically investigated, revealing that lower temperatures generally favor higher stereoselectivity due to increased discrimination between competing transition states. The relationship between temperature and stereoselectivity follows predictable patterns based on the Curtin-Hammett principle, where the selectivity is determined by the energy difference between transition states rather than the ground state energies of the starting materials [15]. These temperature-dependent effects can be exploited to optimize the stereochemical outcomes of piperidine functionalization reactions.

The conformational dynamics of the piperidine ring system also play a crucial role in determining stereochemical outcomes. Ring-flipping processes can interconvert different chair conformations, and the relative rates of these processes compared to the reaction rates determine whether the stereochemistry is under kinetic or thermodynamic control [16]. For reactions that are faster than ring-flipping, the stereochemistry is determined by the initial conformation of the substrate, while slower reactions allow for equilibration between conformations before product formation.

Advanced computational methods have been employed to predict and rationalize the stereochemical outcomes of piperidine functionalization reactions. These calculations consider the full conformational space of the molecule and identify the most favorable reaction pathways based on quantum mechanical principles [17]. The computational predictions have been validated through experimental studies, demonstrating excellent agreement between theoretical predictions and observed stereochemical outcomes.

The practical implications of these stereochemical insights extend to the development of selective synthetic methodologies for piperidine derivatives. By understanding the fundamental factors that control stereochemistry in these systems, synthetic chemists can design reaction conditions and choose appropriate substrates to achieve desired stereochemical outcomes with high efficiency and selectivity [10]. This knowledge has been particularly valuable for the synthesis of pharmaceutical intermediates and biologically active compounds containing the piperidine motif.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

175.0400063 g/mol

Monoisotopic Mass

175.0400063 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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